molecular formula C15H15N3O3 B555533 H-D-Phe-Pna CAS No. 14235-18-8

H-D-Phe-Pna

Cat. No. B555533
CAS RN: 14235-18-8
M. Wt: 285.3 g/mol
InChI Key: GJHIOWXZFDVUKQ-CQSZACIVSA-N
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Description

H-D-Phe-Pna is a colorimetric substrate for plasma kallikrein . Plasma kallikrein preferentially binds to and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasma kallikrein activity .


Synthesis Analysis

The synthesis of H-D-Phe-Pna involves complex biochemical processes. A study published in Nature Communications introduced a method to profile protease activity based on isolation of protease products from native lysates using a 96FASP filter . This method is significantly faster, cheaper, technically less demanding, easy to multiplex, and produces accurate protease fingerprints .


Molecular Structure Analysis

The molecular formula of H-D-Phe-Pna is C15H15N3O3 . Its molecular weight is 285.30 g/mol . The IUPAC name is (2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide .


Chemical Reactions Analysis

H-D-Phe-Pna is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using H-D-Phe-Pip-Arg-pNA is sensitive, accurate, and easy to perform .


Physical And Chemical Properties Analysis

The physical and chemical properties of H-D-Phe-Pna include a molecular weight of 285.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 285.11134135 g/mol .

Future Directions

The future directions of H-D-Phe-Pna research could involve further exploration of its role as a substrate for plasma kallikrein . Additionally, the development of methods for multiplexed screening of proteases within native environments, as mentioned in the Nature Communications study , could also be a promising direction for future research.

properties

IUPAC Name

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHIOWXZFDVUKQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428590
Record name H-D-Phe-Pna
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Phe-Pna

CAS RN

14235-18-8
Record name H-D-Phe-Pna
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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